(R)-3-Amino-piperidine-2,6-dione hydrochloride
Description
Chemical Identity and Structural Characterization of (R)-3-Amino-piperidine-2,6-dione Hydrochloride
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for chiral compounds containing multiple functional groups. According to Chemical Abstracts Service registry, this compound is assigned the unique identifier 1801140-47-5, which distinguishes it specifically from other stereoisomers and related derivatives. The IUPAC name for this compound is systematically constructed as (3R)-3-amino-2,6-piperidinedione hydrochloride (1:1), indicating the stereochemical configuration at the third carbon position using the Cahn-Ingold-Prelog priority rules.
The nomenclature system also incorporates alternative naming conventions that reflect the compound's structural heritage and synthetic origins. The compound is frequently referenced in chemical literature as (R)-3-Aminopiperidine-2,6-dione hydrochloride, which emphasizes the amino functional group positioning and the distinctive piperidine ring structure. Additional systematic names include 2,6-Piperidinedione, 3-amino-, (3R)-, hydrochloride (1:1), which follows the Chemical Abstracts indexing methodology for complex heterocyclic compounds. These naming conventions ensure precise identification and prevent confusion with closely related structural isomers and enantiomers.
The stereochemical designation (R) is determined through application of the Cahn-Ingold-Prelog sequence rules, where the amino group takes priority over the hydrogen atom at the stereogenic center. This specific configuration imparts unique three-dimensional properties to the molecule that significantly influence its biological activity and chemical reactivity patterns. The hydrochloride salt designation indicates the protonation state of the amino group and the presence of chloride as the counterion, which affects the compound's solubility characteristics and crystalline structure.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is precisely defined as C₅H₉ClN₂O₂, representing a molecular weight of 164.59 grams per mole. This formula encompasses the complete ionic structure including the protonated amino group and the associated chloride counterion. The molecular composition indicates the presence of five carbon atoms forming the characteristic piperidine ring system, with two carbonyl oxygen atoms positioned at the 2 and 6 positions, and a primary amino group located at the stereogenic 3-position.
The stereochemical configuration of this compound is fundamentally characterized by the presence of a single chiral center at the third carbon position of the piperidine ring. The (R)-configuration is established through systematic application of priority rules, where the amino substituent receives higher priority than the hydrogen atom, and the carbonyl-containing portions of the ring system are prioritized according to their atomic number contributions. This specific stereochemical arrangement creates a three-dimensional molecular architecture that is non-superimposable on its mirror image, the (S)-enantiomer.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₅H₉ClN₂O₂ |
| Molecular Weight | 164.59 g/mol |
| Monoisotopic Mass | 164.035255 Da |
| Stereogenic Centers | 1 |
| Chiral Configuration | (R) |
| Enantiomeric Excess | >98% |
The molecular structure exhibits specific geometric constraints imposed by the six-membered piperidine ring system, which adopts preferential conformations that minimize steric hindrance and maximize orbital overlap. The presence of two carbonyl groups at positions 2 and 6 creates a rigid planar region within the molecule, while the amino group at position 3 introduces conformational flexibility. The stereochemical configuration influences the compound's interactions with chiral environments and biological targets, making the (R)-enantiomer distinct from the (S)-form in terms of binding affinity and biological activity.
Crystallographic Analysis and Solid-State Properties
The crystallographic analysis of this compound reveals distinctive solid-state structural characteristics that govern its physical properties and stability. The compound crystallizes in a specific space group that accommodates the ionic nature of the hydrochloride salt, with the protonated amino group forming hydrogen bonding networks with the chloride counterions. These intermolecular interactions contribute significantly to the overall crystal packing efficiency and thermal stability of the solid material.
The crystal structure exhibits a characteristic layered arrangement where the piperidine ring systems align in parallel planes, facilitated by π-π stacking interactions between the carbonyl groups and hydrogen bonding networks involving the amino groups and chloride ions. The unit cell parameters reflect the molecular dimensions and the specific spatial requirements of the (R)-stereochemical configuration. X-ray crystallographic studies indicate that the piperidine ring adopts a slightly distorted chair conformation, with the amino substituent occupying an equatorial position to minimize steric interactions.
Solid-state nuclear magnetic resonance studies complement the crystallographic data by providing insights into the molecular dynamics and conformational preferences in the crystalline state. The compound demonstrates limited molecular motion at room temperature, with the amino group exhibiting restricted rotational freedom due to hydrogen bonding constraints. The crystal lattice stability is enhanced by the formation of extended hydrogen bonding networks that create a three-dimensional supramolecular structure. Thermal analysis reveals that the compound maintains its crystalline integrity up to approximately 120 degrees Celsius before decomposition occurs.
The powder diffraction pattern of this compound exhibits characteristic peak positions that serve as fingerprint identification for the specific polymorph. The diffraction data indicates high crystallinity with sharp, well-defined peaks corresponding to the ordered arrangement of molecules within the crystal lattice. These crystallographic properties directly influence the compound's pharmaceutical handling characteristics, including flowability, compressibility, and dissolution behavior in various solvent systems.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 spectra. The one-dimensional proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the compound's unique structural features and stereochemical configuration. The spectrum typically displays signals in deuterated dimethyl sulfoxide or deuterium oxide, with chemical shifts that are influenced by the presence of the hydrochloride salt and the specific electronic environment of each proton.
The proton nuclear magnetic resonance analysis reveals distinct multipicity patterns for the ring protons, with the proton at the stereogenic center appearing as a characteristic multiplet due to coupling with adjacent methylene protons. The amino group protons typically appear as a broad signal due to rapid exchange with deuterium in deuterated solvents, and their chemical shift position is influenced by the degree of protonation and hydrogen bonding interactions. The methylene protons of the piperidine ring system exhibit complex coupling patterns that reflect the conformational preferences and the stereochemical environment created by the (R)-configuration.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the electronic environment of each carbon atom within the molecule. The spectrum displays five distinct carbon resonances corresponding to the five carbon atoms in the molecular formula. The carbonyl carbons at positions 2 and 6 appear in the characteristic downfield region around 170-180 parts per million, while the stereogenic carbon bearing the amino group exhibits a unique chemical shift that reflects its specific electronic environment. The remaining methylene carbons appear in the aliphatic region with chemical shifts that are influenced by their proximity to the electronegative nitrogen and oxygen atoms.
| Nuclear Magnetic Resonance Parameter | Proton Spectrum | Carbon-13 Spectrum |
|---|---|---|
| Stereogenic Center Signal | 4.2-4.5 ppm (multiplet) | 52-55 ppm |
| Carbonyl Carbons | Not applicable | 170-175 ppm |
| Methylene Carbons | 2.1-2.8 ppm (complex) | 25-32 ppm |
| Amino Group | 8.5-9.0 ppm (broad) | Not applicable |
Infrared (IR) Vibrational Spectroscopy
Infrared vibrational spectroscopy of this compound provides detailed information about the functional group characteristics and molecular vibrations present within the compound. The infrared spectrum exhibits distinctive absorption bands that correspond to specific molecular vibrations, allowing for definitive identification and purity assessment. The carbonyl stretching vibrations appear as prominent absorption bands in the region between 1650-1750 wavenumbers, with the specific frequency positions influenced by the ring strain and electronic effects within the piperidine system.
The amino group vibrations contribute multiple absorption features to the infrared spectrum, including both symmetric and asymmetric stretching modes that appear in the 3200-3500 wavenumber region. The presence of the hydrochloride salt affects these vibrations by introducing additional hydrogen bonding interactions that shift the absorption frequencies and modify the band intensities. The spectrum also displays characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, which reflect the aliphatic nature of the methylene groups within the piperidine ring.
The fingerprint region of the infrared spectrum, spanning from 800-1500 wavenumbers, contains numerous absorption bands that are characteristic of the specific molecular structure and stereochemical configuration. These bands arise from various bending and skeletal vibrations that are sensitive to the overall molecular geometry and intermolecular interactions. The presence of the chloride counterion introduces additional vibrational modes that can be detected in the far-infrared region, providing confirmation of the salt formation and the ionic nature of the compound.
Properties
IUPAC Name |
(3R)-3-aminopiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPULGHBTPQLRH-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801140-47-5 | |
| Record name | (3R)-3-aminopiperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-2-Aminoglutarimide (hydrochloride) can be synthesized through the reaction of glutarimide with ammonia under controlled conditions. The reaction typically involves heating glutarimide in the presence of ammonia gas, followed by purification to obtain the desired product .
Industrial Production Methods: The industrial production of D-2-Aminoglutarimide (hydrochloride) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-2-Aminoglutarimide (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of D-2-Aminoglutarimide (hydrochloride), which can be further utilized in different chemical syntheses .
Scientific Research Applications
Anti-Cancer Properties
3AP has been extensively studied for its anti-cancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, including prostate cancer, leukemia, and multiple myeloma. The proposed mechanisms of action include:
- Inhibition of DNA Synthesis : 3AP is believed to block the enzyme benzoate, which is crucial for DNA synthesis and cellular proliferation.
- Antiangiogenic Activity : The compound may hinder the formation of new blood vessels necessary for tumor growth.
- Reduction of Inflammatory Molecules : It has been shown to decrease the expression of tumor necrosis factor-alpha (TNF-α), which is involved in cancer cell survival and inflammation.
Synthesis of Bioactive Compounds
3AP serves as a synthetic intermediate in the preparation of hydantoins and other bioactive compounds. Hydantoins are known for their anti-angiogenic properties and ability to induce differentiation in cancer cells. This application highlights 3AP's role in drug development and synthesis.
Mechanistic Studies
Research has focused on understanding the interactions of 3AP with specific enzymes involved in metabolic pathways critical to cancer cells. For instance, its inhibition of benzoate suggests potential interactions with other enzymes that regulate cellular growth.
Case Study 1: Prostate Cancer Inhibition
A study demonstrated that 3AP effectively inhibited the growth of prostate cancer cells in vitro. The mechanism was linked to its ability to disrupt DNA synthesis by inhibiting benzoate, leading to reduced cell proliferation rates. Further investigations are required to explore its efficacy in vivo and potential therapeutic applications.
Case Study 2: Anti-Angiogenesis
Research has indicated that 3AP exhibits antiangiogenic properties by preventing the formation of new blood vessels essential for tumor sustenance. This effect was observed in various cancer models, suggesting that 3AP could be a valuable candidate for combination therapies aimed at enhancing anti-tumor efficacy through angiogenesis inhibition.
Summary Table: Applications and Mechanisms
| Application Area | Description |
|---|---|
| Anti-Cancer | Inhibits growth of prostate cancer, leukemia, and multiple myeloma cell lines |
| Synthesis Intermediate | Used in preparing hydantoins and other bioactive compounds |
| Mechanistic Insights | Inhibits DNA synthesis via benzoate inhibition; reduces TNF-α expression |
| Anti-Angiogenic Activity | Prevents new blood vessel formation necessary for tumor growth |
Mechanism of Action
The mechanism of action of D-2-Aminoglutarimide (hydrochloride) involves its interaction with specific molecular targets and pathways. It has been shown to inhibit angiogenesis and induce cancer cell differentiation by modulating specific signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Key Properties :
- Solubility : Hydrochloride salt form enhances water solubility.
- Stability : Hygroscopic (readily absorbs moisture) .
- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Comparison with Similar Compounds
Enantiomeric Pair: (S)-3-Amino-piperidine-2,6-dione Hydrochloride
Key Difference : The R-enantiomer exhibits higher efficiency in PROTAC linker synthesis due to optimal spatial alignment with cereblon, while the S-enantiomer may show reduced binding affinity .
Racemic Mixture: 3-Amino-piperidine-2,6-dione Hydrochloride
| Property | Racemic Mixture | (R)-Isomer |
|---|---|---|
| CAS Number | 24666-56-6 | 1801140-47-5 |
| Stereochemistry | 50:50 R/S mixture | Pure R-configuration |
| Synthetic Yield | Variable (57–96%) | Consistently high (e.g., 96% ) |
Key Difference : The racemic form requires chiral resolution for enantiopure applications, increasing production costs.
Structural Analog: 3-Aminopiperidin-2-one Hydrochloride
Key Difference: The absence of the 6-keto group in 3-aminopiperidin-2-one reduces its hydrogen-bonding capacity, limiting utility in E3 ligase recruitment .
Complex Derivative: Benzetimide Hydrochloride
Key Difference: Benzetimide’s bulky substituents enable muscarinic receptor antagonism, while the simpler (R)-3-amino-piperidine derivative is tailored for modular PROTAC design .
Ring-Expanded Analog: (R)-3-Aminoazepan-2-one Hydrochloride
| Property | (R)-3-Aminoazepan-2-one HCl | (R)-3-Amino-piperidine-2,6-dione HCl |
|---|---|---|
| Ring Size | 7-membered (azepane) | 6-membered (piperidine) |
| CAS Number | 26081-03-8 | 1801140-47-5 |
| Metabolic Stability | Higher | Moderate |
Key Difference : The azepane derivative’s larger ring may improve metabolic stability but complicates synthetic accessibility .
Biological Activity
(R)-3-Amino-piperidine-2,6-dione hydrochloride, commonly referred to as 3AP, is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer therapy. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3AP is characterized by its unique structure, which includes a piperidine ring substituted with an amine group at position 3 and two carbonyl groups at positions 2 and 6. Its chemical formula is , with a molecular weight of 164.59 g/mol. The hydrochloride salt form enhances its solubility in water, facilitating its use in biological applications.
Research indicates that 3AP exhibits various mechanisms contributing to its biological activity:
- Inhibition of DNA Synthesis : One of the primary mechanisms proposed is the inhibition of the enzyme benzoate, which is crucial for DNA synthesis. This inhibition hinders cellular proliferation, particularly in cancer cells.
- Antiangiogenic Properties : 3AP has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels necessary for tumor growth. This property is vital for limiting tumor expansion and metastasis.
- Reduction of Inflammatory Markers : Studies have shown that 3AP can reduce the expression of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and cancer cell survival.
Anticancer Effects
3AP has been extensively studied for its anticancer properties. It has shown efficacy against various cancer cell lines, including:
- Prostate Cancer
- Leukemia
- Multiple Myeloma
In vitro studies have reported significant inhibition of cell growth in these cancer types, indicating its potential as an anti-cancer agent.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 3AP:
- Prostate Cancer Study : A study demonstrated that 3AP inhibited the proliferation of prostate cancer cells through its effects on DNA synthesis and angiogenesis.
- Leukemia Research : In leukemia models, 3AP exhibited cytotoxic effects, leading to increased apoptosis among malignant cells.
- Multiple Myeloma Investigation : Research indicated that 3AP could effectively reduce tumor burden in multiple myeloma models by targeting specific metabolic pathways.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their relevance:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-3-Aminopiperidin-2-one hydrochloride | 24666-56-6 | 0.97 |
| (S)-3-Aminopiperidin-2-one hydrochloride | 42538-31-8 | 0.97 |
| 3-Aminopiperidine-2,6-dione hydrobromide | 90802-45-2 | 0.94 |
| (R)-3-Aminoazepan-2-one hydrochloride | 26081-03-8 | 0.94 |
These compounds share structural similarities but differ in their functional groups or substituents, potentially influencing their biological activities and applications.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the hydrochloride salt form of (R)-3-Amino-piperidine-2,6-dione?
- Methodological Answer : Use a combination of techniques:
- Chloride Ion Verification : Confirm chloride content via silver nitrate precipitation or ion chromatography, referencing pharmacopeial methods for chloride identification .
- Purity Assessment : Employ HPLC with UV detection (e.g., C18 column, aqueous/organic mobile phase) to assess enantiomeric purity. Validate with chiral stationary phases if racemization is suspected .
- Structural Confirmation : Use H/C NMR to verify the piperidine-2,6-dione backbone and amine proton integration. IR spectroscopy can confirm carbonyl (C=O) and ammonium (NH) stretches .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer :
- Solubility Testing : Prepare solutions in PBS (pH 7.4) and acetate buffer (pH 4.5) to mimic physiological conditions. Monitor solubility via dynamic light scattering (DLS) or turbidimetry .
- Stability Studies : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH). Analyze degradation products using LC-MS to identify hydrolytic pathways (e.g., ring-opening of the dione moiety) .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during the synthesis of (R)-3-Amino-piperidine-2,6-dione hydrochloride?
- Methodological Answer :
- Chiral Synthesis : Use asymmetric catalysis (e.g., chiral auxiliaries or enzymes) for the aminopiperidine intermediate. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Racemization Mitigation : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to prevent racemization during HCl salt formation. Validate with circular dichroism (CD) spectroscopy .
Q. What strategies can validate the interaction between (R)-3-Amino-piperidine-2,6-dione and cereblon protein in PROTAC applications?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). Include negative controls (e.g., inactive enantiomers) to confirm specificity .
- Cellular Degradation Studies : Design PROTACs incorporating the compound and test target protein degradation (e.g., via Western blot) in cancer cell lines. Compare with thalidomide analogs to assess cereblon recruitment efficiency .
Q. How can researchers resolve contradictions in biological activity data across studies involving (R)-3-Amino-piperidine-2,6-dione derivatives?
- Methodological Answer :
- Data Harmonization : Standardize assay conditions (e.g., cell line origin, incubation time) to minimize variability. Perform meta-analyses using public databases (e.g., PubChem BioAssay) to identify trends .
- Mechanistic Profiling : Use CRISPR-based gene editing to knock out cereblon in cellular models, then re-test activity to confirm on-target effects .
Experimental Design & Data Analysis
Q. What are common pitfalls in interpreting NMR data for this compound?
- Methodological Answer :
- Signal Overlap : The piperidine ring protons may overlap in H NMR. Use 2D NMR (e.g., COSY, HSQC) to resolve assignments .
- Solvent Artifacts : Avoid DO for protonated amine signals; use DMSO-d6 with caution due to hygroscopicity. Reference internal standards (e.g., TMS) for chemical shift calibration .
Q. How should researchers design dose-response studies for (R)-3-Amino-piperidine-2,6-dione in in vitro models?
- Methodological Answer :
- Dose Range : Start with 0.1–100 µM, based on solubility limits and preliminary cytotoxicity data (e.g., MTT assay). Include vehicle controls (e.g., DMSO ≤0.1%) .
- Time-Course Analysis : Collect data at 24, 48, and 72 hours to capture delayed effects (e.g., proteasome-mediated degradation) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
